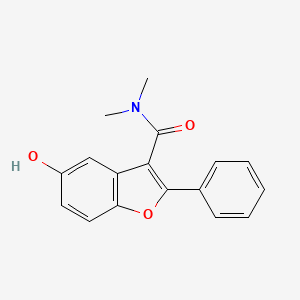

5-hydroxy-N,N-dimethyl-2-phenyl-1-benzofuran-3-carboxamide

Description

Properties

IUPAC Name |

5-hydroxy-N,N-dimethyl-2-phenyl-1-benzofuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-18(2)17(20)15-13-10-12(19)8-9-14(13)21-16(15)11-6-4-3-5-7-11/h3-10,19H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZYYHSYJKIKPCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(OC2=C1C=C(C=C2)O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-N,N-dimethyl-2-phenyl-1-benzofuran-3-carboxamide typically involves the following steps:

Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of ortho-hydroxyaryl ketones with suitable reagents.

Introduction of Hydroxyl Group: The hydroxyl group at the 5-position can be introduced via selective hydroxylation reactions.

Dimethylation: The dimethylamino group is introduced by reacting the intermediate with dimethylamine under controlled conditions.

Phenylation: The phenyl group is introduced through a Friedel-Crafts alkylation reaction using phenyl halides.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-N,N-dimethyl-2-phenyl-1-benzofuran-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can undergo reduction reactions to form alcohols or amines.

Substitution: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Pharmacological Activities

Antiviral Activity:

Research indicates that 5-hydroxy-N,N-dimethyl-2-phenyl-1-benzofuran-3-carboxamide exhibits significant antiviral properties, particularly against hepatitis C virus (HCV). Studies have shown that derivatives of benzofuran compounds can inhibit HCV replication, suggesting potential as therapeutic agents for viral infections .

Anticancer Properties:

The compound has demonstrated promising anticancer effects in vitro. Various studies have synthesized derivatives that showed activity against different cancer cell lines, including skin cancer. The structure-activity relationship (SAR) analyses indicate that modifications to the benzofuran core can enhance anticancer potency .

Anti-inflammatory Effects:

In addition to its antiviral and anticancer activities, this compound has been evaluated for anti-inflammatory properties. Research suggests that compounds with similar structures can modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound involves various organic reactions that allow for the introduction of different substituents to enhance biological activity. Below is a summary of some notable derivatives and their corresponding biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Methoxy-N,N-dimethylbenzofuran carboxamide | Methoxy instead of hydroxyl group | Anticancer, anti-inflammatory |

| 6-Hydroxy-N,N-dimethylbenzofuran carboxamide | Hydroxyl at position 6 | Antiviral, anti-inflammatory |

| 2-(4-Fluorophenyl)-N,N-dimethylbenzofuran carboxamide | Fluorophenyl substitution | Anticancer |

These derivatives highlight the versatility of the benzofuran structure in developing compounds with targeted biological activities.

Case Studies and Research Findings

Several case studies have documented the efficacy of benzofuran derivatives, including this compound:

- Hepatitis C Treatment: A study demonstrated that certain benzofuran derivatives could significantly reduce HCV replication in vitro, indicating their potential as antiviral agents .

- Cancer Cell Line Studies: In vitro tests showed that modifications to the benzofuran structure led to increased cytotoxicity against human skin cancer cell lines. The results suggest that specific substitutions can enhance the therapeutic index of these compounds .

Mechanism of Action

The mechanism of action of 5-hydroxy-N,N-dimethyl-2-phenyl-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyl group and dimethylamino group play crucial roles in binding to target proteins or enzymes, modulating their activity. This compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Comparison with Analogous Benzofuran Derivatives

Key structural analogs and their distinguishing features are outlined below:

Key Insights :

- Hydroxyl vs.

- Phenyl vs. Fluorophenyl : The phenyl group at C2 (target) lacks the electron-withdrawing fluorine atom present in some analogs, which may influence receptor binding affinity and metabolic oxidation .

- Carboxamide Substituents : N,N-Dimethyl groups (target) reduce steric hindrance compared to bulkier alkyl chains (e.g., 3-methylbutyl), possibly enhancing enzymatic processing or excretion .

Physicochemical and Pharmacokinetic Properties

While explicit data for the target compound are scarce, inferences can be drawn from structural analogs:

- LogP : Estimated ~2.1 (moderate lipophilicity due to phenyl and dimethylamide groups).

- Solubility : Lower aqueous solubility than hydroxyl-rich analogs (e.g., 5-hydroxy-7-methoxy-2-methyl-1-benzofuran-3-carboxylic acid) due to reduced polarity .

- Metabolic Stability : The absence of fluorinated substituents (cf. fluorophenyl analogs) may increase susceptibility to cytochrome P450 oxidation .

Pharmacological Activity and Therapeutic Potential

- Receptor Binding : Benzofuran carboxamides often exhibit affinity for serotonin (5-HT) receptors, though the target compound’s activity remains unconfirmed. Analogs with fluorophenyl groups (e.g., compounds) show enhanced 5-HT2A binding, suggesting structural tuning opportunities .

- CNS Penetration : The dimethylcarboxamide moiety may improve blood-brain barrier permeability compared to carboxylic acid derivatives .

Biological Activity

5-Hydroxy-N,N-dimethyl-2-phenyl-1-benzofuran-3-carboxamide is a novel compound belonging to the benzofuran class, notable for its unique structural features, including a hydroxyl group at position 5 and a dimethylamino group. This article delves into its biological activities, synthesis methods, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C_{18}H_{20}N_{2}O_{3}

- Molecular Weight : 312.36 g/mol

The presence of the hydroxyl and dimethylamino groups enhances its reactivity and biological activity. The benzofuran moiety is known for its diverse pharmacological properties, making this compound a subject of interest in medicinal chemistry.

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

- Antiviral Activity : Research indicates that this compound exhibits significant anti-hepatitis C virus activity, suggesting its potential as a therapeutic agent for hepatitis C infections.

- Anticancer Properties : Preliminary investigations show that derivatives of benzofuran compounds, including this one, have demonstrated anticancer effects. For instance, in vitro studies have indicated that it can induce apoptosis in cancer cell lines, particularly in MCF cells .

- Antimicrobial Effects : The compound has also been explored for its antimicrobial properties, showing effectiveness against various bacterial strains, which may be beneficial in treating infections caused by resistant pathogens .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of Benzofuran Core : Cyclization of ortho-hydroxyaryl ketones.

- Hydroxylation : Introduction of the hydroxyl group at position 5 through selective hydroxylation reactions.

- Dimethylation : Reaction with dimethylamine to introduce the dimethylamino group.

- Phenylation : Utilization of Friedel-Crafts alkylation to attach the phenyl group.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antiviral | Anti-hepatitis C virus activity | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Antimicrobial | Effective against resistant bacterial strains |

Detailed Research Findings

-

Antiviral Studies :

- A study demonstrated that the compound effectively inhibits the replication of hepatitis C virus in vitro, showing promise as a potential therapeutic agent.

-

Anticancer Activity :

- In vitro experiments on MCF cell lines revealed that the compound accelerates apoptosis in a dose-dependent manner. Tumor growth suppression was observed in animal models treated with this compound .

- Further studies indicated that modifications to the benzofuran structure could enhance anticancer efficacy, highlighting the importance of structural optimization in drug design .

- Antimicrobial Research :

Q & A

Q. Q1. What are the optimal synthetic routes and reaction conditions for synthesizing 5-hydroxy-N,N-dimethyl-2-phenyl-1-benzofuran-3-carboxamide?

Methodological Answer: The synthesis typically involves coupling benzofuran-3-carboxylic acid derivatives with dimethylamine under controlled conditions. Key steps include:

- Solvent selection : Polar aprotic solvents like DMF or THF are preferred for amide bond formation, as they stabilize intermediates .

- Catalysts/Reagents : LiH or NaH may act as bases to deprotonate the hydroxyl group, while coupling agents like EDCI/HOBt facilitate carboxamide formation .

- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions like oxidation of the hydroxyl group .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization ensures high purity (>95%) .

Q. Q2. How can researchers characterize the structural integrity of this compound post-synthesis?

Methodological Answer: Use a multi-technique approach:

- NMR spectroscopy : H and C NMR confirm the benzofuran core, dimethylamine substitution, and hydroxyl group presence. Aromatic protons in the phenyl ring appear as multiplet signals at δ 7.2–7.8 ppm, while the dimethylamino group shows singlet peaks at δ 2.8–3.2 ppm .

- HPLC-MS : Reverse-phase HPLC (C18 column, methanol/water mobile phase) with UV detection (λ = 254 nm) validates purity, while high-resolution mass spectrometry confirms molecular weight (e.g., [M+H] at m/z 324.1234) .

- FT-IR : Peaks at ~3400 cm (O-H stretch) and ~1650 cm (amide C=O) verify functional groups .

Advanced Research Questions

Q. Q3. How can computational methods resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

Methodological Answer:

- Molecular docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., acetylcholinesterase). Compare binding affinities of 5-hydroxy-N,N-dimethyl derivatives with other benzofuran carboxamides to identify structural determinants of specificity .

- MD simulations : Run 100-ns simulations to assess stability of ligand-receptor complexes. Contradictory cytotoxicity data may arise from off-target binding, which can be predicted via free-energy calculations (e.g., MM-PBSA) .

- Orthogonal assays : Validate computational predictions using enzymatic assays (e.g., Ellman’s method for cholinesterase inhibition) and cytotoxicity screens (MTT assay on HEK293 cells) .

Q. Q4. What strategies mitigate regioselectivity challenges during derivatization of the benzofuran core?

Methodological Answer:

- Protecting groups : Temporarily protect the 5-hydroxy group with TBSCl (tert-butyldimethylsilyl chloride) to direct electrophilic substitution to the 2-phenyl or 3-carboxamide positions .

- Metal catalysis : Pd-catalyzed C-H activation (e.g., Pd(OAc)/PPh) enables selective functionalization of the benzofuran ring at inert positions .

- Kinetic vs. thermodynamic control : Vary reaction temperature and solvent polarity. For example, low-temperature conditions (−20°C) favor kinetic products, while reflux in toluene shifts selectivity toward thermodynamically stable derivatives .

Q. Q5. How can researchers address discrepancies in solubility and stability data across different experimental setups?

Methodological Answer:

- Solubility profiling : Use a standardized protocol (e.g., shake-flask method in PBS pH 7.4, DMSO, or ethanol) to measure solubility. Discrepancies often arise from pH variations or incomplete equilibration .

- Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Instability in aqueous buffers may require formulation with cyclodextrins or lipid nanoparticles .

- Data normalization : Report solubility/stability metrics relative to internal standards (e.g., caffeine for solubility) to reduce inter-lab variability .

Experimental Design & Data Analysis

Q. Q6. What statistical approaches are recommended for optimizing reaction yields in combinatorial libraries of benzofuran derivatives?

Methodological Answer:

- Design of Experiments (DoE) : Apply a Box-Behnken design to test variables (e.g., solvent ratio, catalyst loading, temperature). Response surface methodology identifies optimal conditions with minimal runs .

- Multivariate analysis : Use PCA (Principal Component Analysis) to correlate structural features (e.g., logP, H-bond donors) with bioactivity data from high-throughput screens .

- Machine learning : Train random forest models on historical yield data to predict outcomes for new derivatives .

Q. Q7. How should researchers validate the reproducibility of biological assays involving this compound?

Methodological Answer:

- Internal controls : Include reference inhibitors (e.g., donepezil for acetylcholinesterase assays) in each plate to normalize inter-assay variability .

- Blinded replicates : Perform triplicate experiments with randomized sample labeling to eliminate observer bias .

- Cross-lab validation : Share standardized protocols and compound aliquots with collaborating labs to confirm findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.